Flavanone, 3',7-dihydroxy-4'-methoxy-

Cytotoxic activity Hepatocellular carcinoma Flavonoid SAR

3′,7-Dihydroxy-4′-methoxyflavanone (systematic name: 7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one) is a naturally occurring B-ring methoxylated flavanone with the molecular formula C₁₆H₁₄O₅ and a molecular weight of 286.28 g·mol⁻¹. The compound is a solid at ambient temperature, exhibiting a density of 1.37 g·cm⁻³ and a boiling point of 546.7 °C at 760 mmHg.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 76426-28-3
Cat. No. B11839917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavanone, 3',7-dihydroxy-4'-methoxy-
CAS76426-28-3
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O)O
InChIInChI=1S/C16H14O5/c1-20-14-5-2-9(6-13(14)19)15-8-12(18)11-4-3-10(17)7-16(11)21-15/h2-7,15,17,19H,8H2,1H3
InChIKeyWLRLGKUZHVJSQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3′,7-Dihydroxy-4′-methoxyflavanone (CAS 76426-28-3) – Structural Identity, Physicochemical Profile, and Research-Grade Availability


3′,7-Dihydroxy-4′-methoxyflavanone (systematic name: 7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one) is a naturally occurring B-ring methoxylated flavanone with the molecular formula C₁₆H₁₄O₅ and a molecular weight of 286.28 g·mol⁻¹ [1]. The compound is a solid at ambient temperature, exhibiting a density of 1.37 g·cm⁻³ and a boiling point of 546.7 °C at 760 mmHg [1]. It has been isolated from plant sources including Caragana jubata (Tibetan medicine “Zuomaoxing”) and is commercially available from specialty chemical suppliers at purities ≥98% for pharmaceutical research and quality-control applications [1]. Structurally, it belongs to the 4′-O-methylated flavonoid subclass, positioning it at the intersection of hydroxyflavanone SAR series where small substitution changes translate into measurable differences in cytotoxicity, anti-inflammatory activity, and taste-modulating properties.

3′,7-Dihydroxy-4′-methoxyflavanone (76426-28-3) – Why Interchanging 4′-O-Methylated Flavanones, Flavones, or Isoflavones Is Not Supported by Evidence


Flavonoid substitution patterns are not functionally interchangeable. The presence and position of hydroxyl and methoxy groups on the A- and B-rings determine redox potential, hydrogen-bonding capacity, and steric fit at enzyme active sites and receptor pockets. For 3′,7-dihydroxy-4′-methoxyflavanone, the combination of a 7-OH on the A-ring, a 3′-OH and a 4′-OCH₃ on the B-ring, and the saturated C2–C3 bond (flavanone scaffold) creates a distinct pharmacophore that differs from the corresponding flavone (farnisin, CAS 54867-60-6), isoflavone (calycosin, CAS 20575-57-9), and from flavanones lacking the 3′-OH (e.g., 7-hydroxy-4′-methoxyflavanone) or the 4′-OCH₃ (e.g., 3′,7-dihydroxyflavanone) [1]. In a head-to-head cytotoxicity panel on HepG2 and Hep3B hepatoma cells, eight structurally related compounds isolated from the same plant extract yielded IC₅₀ values spanning a 4.7-fold range (22.5–104.7 μg·mL⁻¹), demonstrating that even within a single phytochemical matrix, substitution differences produce quantitatively distinct biological outcomes [1]. Procuring a generic “hydroxy-methoxyflavonoid” without verifying the exact regiochemistry therefore risks obtaining a compound with materially different potency, selectivity, and target engagement.

3′,7-Dihydroxy-4′-methoxyflavanone (76426-28-3) – Quantitative Differentiation from Closest Structural Analogs


Cytotoxicity Differentiation Against HepG2 Hepatocellular Carcinoma Cells Among Co-Isolated Caragana jubata Flavonoids

In a controlled MTT assay, 3′,7-dihydroxy-4′-methoxyflavanone (compound 2) was evaluated alongside seven co-isolated polyphenols from Caragana jubata against HepG2 and Hep3B cell lines. The entire panel exhibited IC₅₀ values between 22.5 and 104.7 μg·mL⁻¹, with the target flavanone showing distinct potency relative to the 6,7,3′-trihydroxy-4′-methoxyisoflavone (compound 1) and the pterocarpan derivatives (compounds 3, 6, 7) [1]. Because compounds 1–8 were isolated, purified, and assayed under identical conditions, the differences in IC₅₀ directly reflect the contribution of the flavanone core and the 3′,7-dihydroxy-4′-methoxy substitution pattern relative to isoflavone and pterocarpan scaffolds [1].

Cytotoxic activity Hepatocellular carcinoma Flavonoid SAR

Flavanone-vs-Isoflavone Selectivity: Differential Cytotoxic Behavior Between 3′,7-Dihydroxy-4′-methoxyflavanone and Calycosin (3′,7-Dihydroxy-4′-methoxyisoflavone)

The isomeric isoflavone calycosin (3′,7-dihydroxy-4′-methoxyisoflavone, CAS 20575-57-9) shares an identical B-ring substitution pattern with 3′,7-dihydroxy-4′-methoxyflavanone but differs in the C-ring: the isoflavone has a 3-phenyl arrangement with a C2–C3 double bond, whereas the target flavanone has a 2-phenyl, saturated C2–C3 bond [2][3]. Published SAR data on methoxylated flavones versus isoflavones demonstrate that C-ring oxidation state and B-ring attachment position alter cytotoxicity by factors ranging from 2- to >10-fold in MCF-7, HL-60, and A549 cell lines [2]. In the Caragana jubata panel, the co-presence of flavanone 2 (3′,7-dihydroxy-4′-methoxyflavanone) and isoflavones 1, 4, and 5 under identical assay conditions resulted in different IC₅₀ rankings, confirming that C-ring architecture modulates potency independently of B-ring substitution [1].

Isoflavone selectivity Cytotoxicity SAR C2-C3 saturation

IL-8 Release Inhibition in Human Gingival Fibroblasts: SAR Position of 3′,7-Dihydroxy-4′-methoxyflavanone Among 18 Dihydrochalcone-Related Compounds

A structure–activity relationship study of 18 dihydrochalcones and structurally related compounds, including flavanones, evaluated IL-8 release inhibition in Porphyromonas gingivalis LPS-stimulated HGF-1 human gingival fibroblasts at 1–100 μM [1]. The study identified 2′,4,4′,6′-tetrahydroxy-3-methoxydihydrochalcone (compound 7) as the most potent anti-inflammatory agent, reducing IL-8 release by up to 94% [1]. Within the tested compound set, the 3′,7-dihydroxy-4′-methoxy substitution pattern on a flavanone or dihydrochalcone scaffold contributed to differential IL-8 suppression that was distinguishable from compounds bearing 2,4,6-trihydroxy A-ring motifs or non-vanilloyl B-ring patterns [1]. The precise IL-8 inhibition value for 3′,7-dihydroxy-4′-methoxyflavanone within this 18-compound matrix can be obtained from the full-text dataset (Molecules 2020, 25(6), 1382; Supplementary Table S1) [1].

Anti-inflammatory activity IL-8 inhibition Periodontal inflammation

Taste-Modulating Sweetness Enhancement: Patent-Documented Functional Application Differentiating 3′,7-Dihydroxy-4′-methoxyflavanone from Non-B-Ring-Methoxylated Flavanones

Patent US20100292175A1 discloses the use of hydroxyflavan derivatives, including 7,3′-dihydroxy-4′-methoxyflavan (the flavan analog of the target flavanone), for synergistically enhancing the sweet taste of sweet-tasting substances [1]. The invention specifies that compounds of formula (I), which encompass the 3′,7-dihydroxy-4′-methoxy substitution pattern, produce a quantifiable sweet-enhancement effect that is absent in analogous flavans lacking the 4′-methoxy or 3′-hydroxy groups [1]. While the patent focuses on flavans, the pharmacophore (7-OH, 3′-OH, 4′-OCH₃) is conserved; the flavanone oxidation state at C4 (carbonyl) provides additional hydrogen-bond-acceptor capacity that may further modulate taste receptor interactions compared to the fully reduced flavan [1].

Taste modification Sweetness enhancement Flavor science

3′,7-Dihydroxy-4′-methoxyflavanone (76426-28-3) – Evidence-Based Application Scenarios for Scientific Procurement and Industrial Use


Hepatocellular Carcinoma Drug Discovery: Use as a Defined Flavanone Probe in HepG2/Hep3B Cytotoxicity Screening Panels

Based on direct head-to-head cytotoxicity data from the Caragana jubata panel, in which 3′,7-dihydroxy-4′-methoxyflavanone exhibited a distinct IC₅₀ within the 22.5–104.7 μg·mL⁻¹ range against HepG2 and Hep3B cells under MTT assay conditions, this compound serves as a well-characterized flavanone probe for SAR studies differentiating flavanone, isoflavone, and pterocarpan cytotoxicity [1]. Procurement of this specific CAS-grade compound, rather than a generic hydroxy-methoxyflavonoid mixture, ensures that the observed cytotoxicity can be attributed to the defined substitution pattern and flavanone scaffold, enabling reproducible structure–activity correlations.

Periodontal Anti-Inflammatory Research: Quantitative Comparator in IL-8 Release Inhibition SAR Matrices

In the 18-compound SAR study by Schueller et al. (2020) on pgLPS-induced IL-8 release in HGF-1 human gingival fibroblasts, 3′,7-dihydroxy-4′-methoxyflavanone was included as one of the structurally defined test articles [1]. Its IL-8 inhibition profile, benchmarked against the most potent compound (2′,4,4′,6′-tetrahydroxy-3-methoxydihydrochalcone, 94% reduction), provides a quantitative reference point for laboratories designing next-generation anti-inflammatory agents targeting periodontal disease. Use of the exact compound ensures alignment with published SAR datasets and facilitates meta-analysis across studies.

Flavor Science and Sweet-Taste Modulation: Patent-Compliant Active Ingredient Sourcing

Patent US20100292175A1 establishes the 3′,7-dihydroxy-4′-methoxy substitution pattern as a structural requirement for synergistic sweet-taste enhancement [1]. For industrial flavor houses and academic taste-research groups, sourcing 3′,7-dihydroxy-4′-methoxyflavanone (CAS 76426-28-3) rather than des-methoxy or des-hydroxy flavanone analogs ensures that the test article falls within the patent-protected activity space, supporting both freedom-to-operate analysis and the generation of functionally relevant sensory data.

Phytochemical Reference Standard for Quality Control of Caragana jubata and Related Botanical Extracts

As a compound first isolated and spectroscopically characterized from Caragana jubata, 3′,7-dihydroxy-4′-methoxyflavanone serves as an authenticated reference standard for HPLC-based fingerprinting and quantitative analysis of “Zuomaoxing” traditional Tibetan medicine preparations [1]. Its procurement at ≥98% purity (as offered by ISO-certified suppliers) enables accurate calibration curves and method validation, ensuring batch-to-batch consistency in botanical quality control workflows.

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